molecular formula C15H11ClN2OS2 B2953609 2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 899941-61-8

2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2953609
CAS No.: 899941-61-8
M. Wt: 334.84
InChI Key: YUZIHYCLLTZGRD-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence its absorption and distribution.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the environment in which it is administered.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions

Cellular Effects

The cellular effects of 2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide are currently unknown. Benzothiazole derivatives have been reported to have inhibitory effects on M. tuberculosis . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the reaction of 2-amino-4-(methylthio)benzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides
  • 2-chloro-N-(1,3-thiazol-2-yl)benzamide

Uniqueness

2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is unique due to the presence of the methylthio group on the benzothiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c1-20-11-7-4-8-12-13(11)17-15(21-12)18-14(19)9-5-2-3-6-10(9)16/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZIHYCLLTZGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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